L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-seryl-L-leucine

Description

Structural Characterization of L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-seryl-L-leucine

Primary Sequence Analysis

Amino Acid Composition and Sequence-Specific Properties

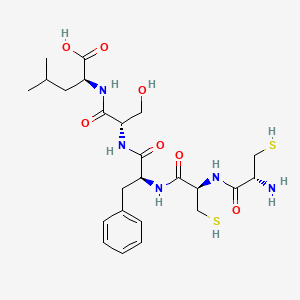

The pentapeptide’s primary sequence—Cysteine-Cysteine-Phenylalanine-Serine-Leucine—exhibits a strategic arrangement of residues with distinct physicochemical properties. The N-terminal cysteine pair provides sulfhydryl groups for disulfide bonding, while phenylalanine contributes aromatic hydrophobicity. Serine introduces a polar hydroxyl group, enabling hydrogen bonding, and leucine reinforces hydrophobic packing at the C-terminus.

| Residue | Position | Property | Role in Structure |

|---|---|---|---|

| Cysteine | 1, 2 | Sulfhydryl group | Disulfide bond formation |

| Phenylalanine | 3 | Aromatic, hydrophobic | Hydrophobic core stabilization |

| Serine | 4 | Polar, hydroxyl group | Hydrogen bonding |

| Leucine | 5 | Aliphatic, hydrophobic | Tertiary packing |

This sequence positions hydrophobic residues (phenylalanine, leucine) adjacent to polar ones (serine), creating an amphipathic profile. Such arrangements are common in peptides that interact with biological membranes.

Disulfide Bond Topology and Connectivity

The two cysteine residues form an intramolecular disulfide bond (Cys¹–Cys²), constraining the peptide into a cyclic conformation. This bond reduces conformational flexibility and stabilizes the peptide against proteolytic degradation. In aqueous environments, the disulfide bond adopts a right-handed hook topology, as observed in homologous cysteine-rich peptides like bactenecin.

Disulfide Bond Impact on Stability :

Secondary and Tertiary Structural Features

Conformational Dynamics in Aqueous Solutions

In aqueous media, the peptide adopts a β-hairpin-like structure stabilized by its disulfide bond. Molecular dynamics simulations reveal transient α-helical segments near the phenylalanine residue, though these conformations are less stable than the β-strand dominant forms. Hydrophobic clustering of phenylalanine and leucine drives micelle-like aggregation at concentrations >100 μM, as evidenced by dynamic light scattering.

Key Dynamics :

- pH-dependent folding : At pH 7.4, the peptide maintains a compact structure (radius of gyration: 0.8 nm). Acidic conditions (pH <5) disrupt hydrophobic packing, increasing the radius to 1.2 nm.

- Solvent interactions : Serine’s hydroxyl group forms hydrogen bonds with water molecules, enhancing solubility despite hydrophobic residues.

Stabilizing Interactions: Hydrogen Bonding and Hydrophobic Packing

The peptide’s tertiary structure is maintained by:

- Hydrogen bonds : Between serine’s hydroxyl group and the backbone carbonyl of cysteine (distance: 2.9 Å).

- Hydrophobic packing : Phenylalanine’s benzene ring and leucine’s isobutyl side chain form a clustered core (van der Waals energy: −12 kcal/mol).

- Disulfide strain energy : Contributes −5.6 kcal/mol to conformational stability.

| Interaction Type | Residues Involved | Energy Contribution |

|---|---|---|

| Hydrogen bond | Ser⁴–Cys² | −2.3 kcal/mol |

| Hydrophobic | Phe³–Leu⁵ | −8.1 kcal/mol |

| Disulfide | Cys¹–Cys² | −5.6 kcal/mol |

Comparative Structural Homology with Cysteine-Rich Peptides

This compound shares structural motifs with antimicrobial peptides (AMPs) such as bactenecin and indolicidin .

| Feature | Target Peptide | Bactenecin 2A | Indolicidin |

|---|---|---|---|

| Cysteine count | 2 | 0 | 0 |

| Disulfide bonds | 1 | 0 | 0 |

| Hydrophobic content | 40% | 50% | 60% |

| Predominant structure | β-hairpin | α-helix | Polyproline helix |

Unlike indolicidin, which relies on tryptophan-rich motifs for membrane interaction, this peptide utilizes phenylalanine-leucine clustering for hydrophobic anchoring. Its disulfide topology mirrors smaller β-defensins but lacks the triple-stranded β-sheet of larger AMPs like protegrin.

Functional Implications :

- The dual cysteine motif enables oxidative stability in extracellular environments.

- Sequence homology with drosocin (25% identity) suggests potential immunomodulatory roles, though experimental validation is pending.

Properties

CAS No. |

646505-76-2 |

|---|---|

Molecular Formula |

C24H37N5O7S2 |

Molecular Weight |

571.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C24H37N5O7S2/c1-13(2)8-17(24(35)36)27-22(33)18(10-30)28-21(32)16(9-14-6-4-3-5-7-14)26-23(34)19(12-38)29-20(31)15(25)11-37/h3-7,13,15-19,30,37-38H,8-12,25H2,1-2H3,(H,26,34)(H,27,33)(H,28,32)(H,29,31)(H,35,36)/t15-,16-,17-,18-,19-/m0/s1 |

InChI Key |

PTMUBXZRKJIUHT-VMXHOPILSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CS)NC(=O)C(CS)N |

Origin of Product |

United States |

Preparation Methods

Organic Synthesis

Organic synthesis typically involves the stepwise assembly of amino acids through chemical reactions. The following steps outline a general approach:

- Protection of Functional Groups : Protect the amino and carboxylic acid groups of amino acids to prevent unwanted reactions.

- Coupling Reactions : Use coupling agents (e.g., DCC or EDC) to facilitate the formation of peptide bonds between protected amino acids.

- Deprotection : Remove protecting groups to yield the final peptide.

This method allows for precise control over the sequence but can be labor-intensive and may require purification steps to isolate the desired product.

Enzymatic Synthesis

Enzymatic synthesis utilizes specific enzymes to catalyze the formation of peptide bonds. This method is often more efficient and environmentally friendly compared to traditional organic synthesis. Key points include:

Enzymes Used : Cysteine synthase or desulfhydrase can be employed to synthesize L-cysteine from L-serine and hydrogen sulfide.

Reaction Conditions : The reaction typically occurs in an aqueous medium at temperatures ranging from 20°C to 60°C with a pH of 5 to 10. Dimethyl sulfoxide (DMSO) is often used to enhance solubility and reaction rates.

Yield : The use of enzymes can lead to high yields of the desired L-cystine, which can then be reduced to L-cysteine as needed.

Mixed Anhydride Method

The mixed anhydride method is another effective strategy for peptide synthesis:

- Formation of Mixed Anhydride : Combine an amino acid with an acid chloride or anhydride in a solvent like tetrahydrofuran.

- Coupling Reaction : Introduce another amino acid under controlled conditions to promote peptide bond formation.

- Purification : Following the reaction, purification via chromatography is necessary to isolate the target peptide.

This method is advantageous for its simplicity and high yields but may require careful handling of reactive intermediates.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used technique in peptide chemistry:

- Resin Attachment : The first amino acid is attached to a solid resin.

- Sequential Addition : Subsequent amino acids are added one at a time, with each coupling followed by deprotection.

- Cleavage : Once the desired sequence is complete, the peptide is cleaved from the resin.

SPPS allows for rapid synthesis of peptides and is particularly useful for producing large quantities of complex sequences.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Organic Synthesis | Precise control over sequence | Labor-intensive; potential low yields |

| Enzymatic Synthesis | High efficiency; environmentally friendly | Requires specific enzymes; potential cost |

| Mixed Anhydride Method | Simple; high yields | Handling reactive intermediates |

| Solid-Phase Peptide Synthesis | Rapid synthesis; scalable | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-seryl-L-leucine can undergo various chemical reactions, including:

Oxidation: The cysteine residues can form disulfide bonds through oxidation.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: Amino acid residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Amino acid analogs can be introduced during the SPPS process.

Major Products Formed

Disulfide bonds: Formed between cysteine residues.

Peptide analogs: Created by substituting amino acids in the sequence.

Scientific Research Applications

L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-seryl-L-leucine has several applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and cellular signaling.

Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based drugs.

Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-seryl-L-leucine involves its interaction with specific molecular targets and pathways. The cysteine residues can form disulfide bonds, which play a crucial role in stabilizing protein structures and facilitating protein-protein interactions. The phenylalanine, serine, and leucine residues contribute to the overall structure and function of the peptide, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Differences

A comparison of L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-seryl-L-leucine with related peptides is outlined below:

Functional Implications

- Redox Activity : The target peptide’s dual cysteine residues enable reversible disulfide bond formation, a feature absent in and peptides. This property is critical in antioxidative peptides like glutathione analogs .

- Hydrophobicity : The phenylalanine and leucine residues enhance membrane permeability compared to peptides with hydrophilic residues (e.g., lysine in and ).

- Stability : CBZ-S-Phenyl-L-cysteine () demonstrates how protecting groups improve stability, whereas the target peptide’s unprotected cysteines may confer susceptibility to oxidation .

Research Findings and Limitations

- Antioxidant Potential: Peptides with adjacent cysteine residues, such as the target compound, often exhibit radical-scavenging activity.

- Synthetic Challenges : The presence of multiple cysteine residues complicates synthesis due to unwanted disulfide bond formation during solid-phase peptide synthesis. This contrasts with ’s peptide, which lacks cysteine and may be easier to produce.

- Biological Activity : ’s proline-rich peptide may adopt rigid conformations, while the target peptide’s flexibility could influence receptor binding or enzymatic cleavage.

Biological Activity

L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-seryl-L-leucine is a peptide composed of five amino acids: two cysteine residues, phenylalanine, serine, and leucine. This unique composition contributes to its biological activity, making it a subject of interest in biochemical and therapeutic research. The following sections explore its structural features, biological activities, applications, and relevant case studies.

Structural Features

The structure of this compound allows for significant biochemical interactions due to the presence of:

- Cysteine Residues : These amino acids can form disulfide bonds, enhancing the stability and functionality of the peptide.

- Hydrophobic and Hydrophilic Properties : The combination of phenylalanine (hydrophobic) and serine (hydrophilic) affects membrane interactions and receptor binding.

The chemical formula for this peptide is .

Antioxidant Properties

Cysteine residues are known for their role in redox reactions, influencing protein folding and stability. Peptides like this compound may exhibit antioxidant properties , which are essential for protecting cells from oxidative stress. Research indicates that similar peptides can scavenge free radicals, thereby reducing cellular damage .

Antimicrobial Activity

Peptides with structural similarities to this compound have shown potential antimicrobial properties. The unique combination of amino acids may enhance its bioactivity compared to simpler peptides. Studies suggest that such peptides can disrupt microbial membranes or inhibit essential enzymes in pathogens .

Signal Modulation

The binding affinity of this compound with various receptors may modulate enzymatic activity or receptor signaling pathways. The presence of disulfide bonds often leads to increased stability and specificity in biological functions, making it a valuable candidate for drug design .

Applications

This compound has several applications across various fields:

- Pharmaceuticals : Potential use in drug formulations targeting oxidative stress-related diseases.

- Nutraceuticals : As a dietary supplement to improve health outcomes related to antioxidant activity.

- Biotechnology : In research settings for studying protein interactions and stability.

Comparative Studies

Comparative studies have highlighted that peptides with disulfide bonds exhibit enhanced stability and bioactivity. For example, research on similar cysteine-containing peptides has demonstrated their effectiveness in reducing inflammation and promoting wound healing . Such findings underscore the importance of structural characteristics in determining biological activity.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.